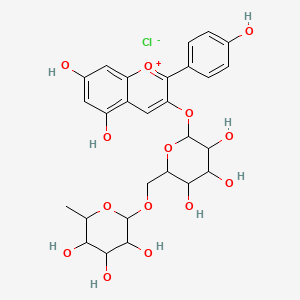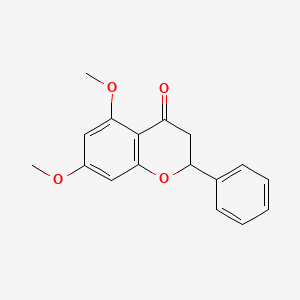
Sterebin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sterebin A is a labdane-type diterpene isolated from the leaves of Stevia rebaudiana, a plant known for its sweetening properties. Stevia rebaudiana, commonly referred to as sweet leaf or sugar leaf, is a perennial herb native to Paraguay and Brazil. The plant is renowned for its sweet-tasting compounds, primarily steviol glycosides, which are used as natural sweeteners .
Mechanism of Action
Target of Action
The primary targets of Sterebin A-Stevia rebaudiana are the enzymes involved in the biosynthesis of steviol glycosides (SGs), a group of sweet-tasting compounds . These enzymes include phosphoenol pyruvate carboxykinase (PEPCK) and others involved in the synthesis of new glucose . The role of these enzymes is to regulate glucose metabolism, and their inhibition by this compound can lead to enhanced insulin secretion and increased insulin sensitivity .
Mode of Action
This compound-Stevia rebaudiana interacts with its targets by inhibiting the expression of the PEPCK gene in the liver . This inhibition prevents the synthesis of new glucose, thereby stimulating insulin secretion and increasing insulin sensitivity .
Biochemical Pathways
The biochemical pathways affected by this compound-Stevia rebaudiana primarily involve glucose metabolism . The inhibition of PEPCK gene expression leads to a decrease in gluconeogenesis, the process of producing glucose from non-carbohydrate sources . This results in enhanced insulin secretion and increased insulin sensitivity .
Pharmacokinetics
The pharmacokinetics of this compound-Stevia rebaudiana involve its absorption, distribution, metabolism, and excretion (ADME). Steviol glycosides, including this compound, are known to be noncaloric, noncariogenic, and nonfermentative . They exhibit superior sweetener proficiency compared to sucrose . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Result of Action
The molecular and cellular effects of this compound-Stevia rebaudiana’s action include enhanced insulin secretion, increased insulin sensitivity, and prevention of new glucose synthesis . These effects contribute to the compound’s potential antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound-Stevia rebaudiana. For instance, the growth conditions of the Stevia plant, such as nutrition and climate, can affect the concentration of various SGs, including this compound . High glycoside percentage is found in Stevia grown in mountainous regions . Furthermore, when the length of the day is less than twelve hours and when temperatures are below 293 K, the rate of growth diminishes .
Biochemical Analysis
Biochemical Properties
Sterebin A, like other compounds in Stevia rebaudiana, is a diterpene glycoside . Diterpene glycosides are known to interact with various enzymes, proteins, and other biomolecules, often influencing biochemical reactions
Cellular Effects
Stevia rebaudiana and its compounds have been shown to have significant anti-inflammatory effects . They have been observed to cause marked inhibition of inflammation in laboratory settings
Temporal Effects in Laboratory Settings
Stevia rebaudiana extracts have been shown to have significant anti-inflammatory effects , suggesting that this compound may have similar properties
Dosage Effects in Animal Models
Stevia rebaudiana has been shown to have immunomodulatory activities in experimental rats The effects varied with different dosages, suggesting that this compound may have similar dosage-dependent effects
Metabolic Pathways
Stevia rebaudiana is known to be involved in the biosynthesis of steviol glycosides It’s plausible that this compound is involved in similar metabolic pathways and interacts with certain enzymes or cofactors
Transport and Distribution
Stevia rebaudiana’s compounds are known to be transported and distributed within the plant’s tissues It’s plausible that this compound follows similar transport and distribution patterns
Subcellular Localization
Certain transcription factors in Stevia rebaudiana have been shown to have specific subcellular localizations It’s plausible that this compound has a specific subcellular localization that affects its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
Sterebin A can be extracted from the leaves of Stevia rebaudiana using various extraction methods. One common method involves the use of methanol as a solvent. The dried and powdered leaves are extracted with hot methanol, and the extract is then evaporated to dryness. The residue is dissolved in water and further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. Techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction are employed to enhance yield and purity. These methods are preferred due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Sterebin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Various substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds. These products have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
Sterebin A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing other complex molecules.
Comparison with Similar Compounds
Sterebin A can be compared with other labdane-type diterpenes such as:
- Austroinulin
- Iso-austroinulin
- Sterebin E
- Sterebin E acetate
- This compound acetate
Uniqueness
This compound is unique due to its specific anti-inflammatory and antioxidant properties. While other labdane-type diterpenes also exhibit similar properties, this compound’s specific molecular structure and functional groups contribute to its distinct biological activities .
Conclusion
This compound from Stevia rebaudiana is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJPXABQYFWPD-GSZDNMEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1[C@]2(CCCC(C2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone](/img/structure/B600643.png)




